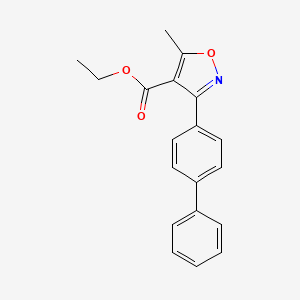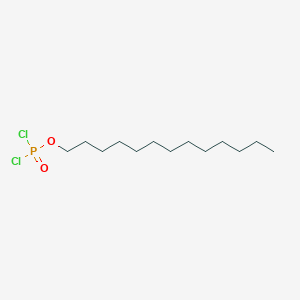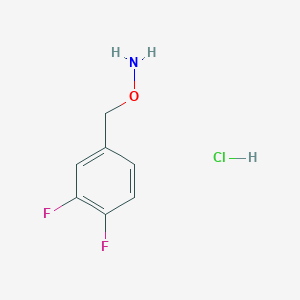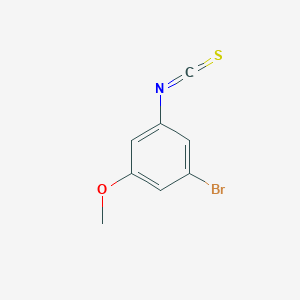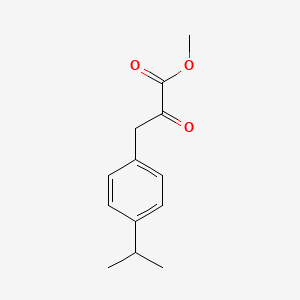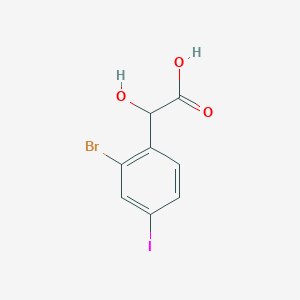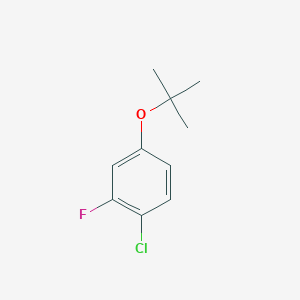
4-(tert-Butoxy)-1-chloro-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butoxy)-1-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-1-chloro-2-fluorobenzene typically involves the etherification of para-chlorophenol with iso-butylene in the presence of a catalyst such as sulfuric acid or a mixture of sulfuric acid and quaternary amine . The reaction conditions include maintaining the reaction mixture at a specific temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar process, with additional steps for purification and isolation of the product. The organic solution is subjected to underpressure distillation, followed by fractional collection to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butoxy)-1-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butoxy)-1-chloro-2-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(tert-Butoxy)-1-chloro-2-fluorobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The tert-butoxy group, chlorine atom, and fluorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(tert-Butoxy)-1-chloro-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds
Eigenschaften
Molekularformel |
C10H12ClFO |
|---|---|
Molekulargewicht |
202.65 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
NRBQOKMZEOCVBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


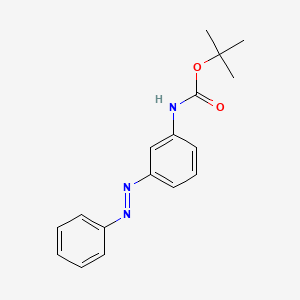
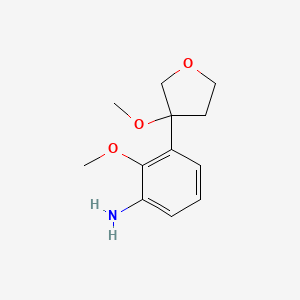
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
